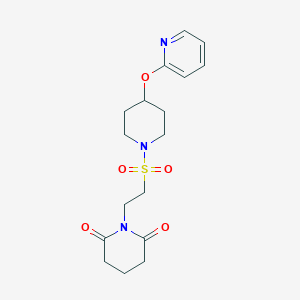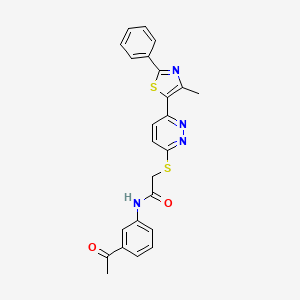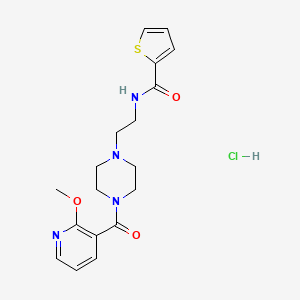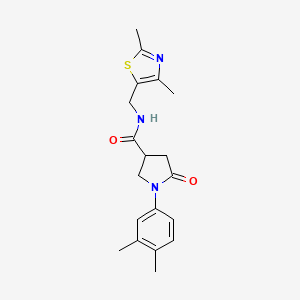
1-(2-((4-(Pyridin-2-yloxy)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(2-((4-(Pyridin-2-yloxy)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione” is a compound that falls under the category of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a subject of interest in the field of organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various intra- and intermolecular reactions lead to the formation of various piperidine derivatives .Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives are diverse and include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Wissenschaftliche Forschungsanwendungen
Inhibition of Lipid Peroxidation
Research by Braughler et al. (1987) introduced novel compounds capable of inhibiting lipid peroxidation, highlighting their potential in protecting brain homogenates and synaptosomes from oxidative stress. These compounds, due to their potency comparable to known antioxidants like alpha-tocopherol, could offer a foundation for developing treatments against oxidative stress-related diseases (Braughler et al., 1987).
Synthesis and Characterization of Novel Compounds
Moosavi-Zare et al. (2013) described the synthesis of a novel ionic liquid, showcasing an efficient, homogeneous, and reusable catalyst for the solvent-free synthesis of heterocyclic compounds. This research demonstrates the versatility of piperidine derivatives in facilitating chemical syntheses, potentially applicable to the chemical under discussion (Moosavi‐Zare et al., 2013).
Development of Aromatase Inhibitors
Leung et al. (1987) investigated analogues of piperidine-2,6-dione as selective inhibitors of aromatase, revealing the potential of these compounds in treating hormone-sensitive cancers. This study underscores the therapeutic applications of piperidine derivatives in oncology (Leung et al., 1987).
Herbicidal Activity
Zhu et al. (2006) conducted a quantitative structure-activity relationship study of herbicidal analogues, including piperidine-2,4-dione derivatives. Their work provides a framework for designing effective herbicides based on structural modifications of piperidine derivatives (Zhu et al., 2006).
Supramolecular Chemistry
Elacqua et al. (2013) explored the crystal engineering of co-crystals and salts involving pyridines, demonstrating the utility of these compounds in designing materials with specific properties. This research highlights the role of pyridine derivatives in advancing supramolecular chemistry (Elacqua et al., 2013).
Eigenschaften
IUPAC Name |
1-[2-(4-pyridin-2-yloxypiperidin-1-yl)sulfonylethyl]piperidine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5S/c21-16-5-3-6-17(22)20(16)12-13-26(23,24)19-10-7-14(8-11-19)25-15-4-1-2-9-18-15/h1-2,4,9,14H,3,5-8,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBZWDMYGHQZKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)CCS(=O)(=O)N2CCC(CC2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-([1,1'-biphenyl]-4-yloxy)-N-(6-morpholinopyrimidin-4-yl)acetamide](/img/structure/B2872919.png)

![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(4-methoxyphenethyl)urea](/img/structure/B2872924.png)
![2-amino-N-(3-ethoxypropyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2872925.png)




![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carbonyl)piperazin-1-yl)methanone](/img/structure/B2872936.png)
![N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2872937.png)
![N~5~-(2,5-dimethylphenyl)-3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2872938.png)

